

Introduction: The Role of VEGFR-2 in Angiogenesis

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Compound of Interest

Compound Name: VEGFR2-IN-7

Cat. No.: B8476575

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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.^[1] In cancer, tumor cells often upregulate the expression of VEGF, which binds to VEGFR-2 on endothelial cells.^[2] This binding event triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain, initiating a cascade of downstream signaling pathways.^[3]

Key signaling pathways activated by VEGFR-2 include:

- The PLC γ -PKC-Raf-MEK-MAPK pathway, which primarily promotes endothelial cell proliferation.^[4]
- The PI3K-AKT pathway, which is crucial for endothelial cell survival and migration.^{[5][6]}

By stimulating endothelial cell proliferation, survival, and migration, the VEGF/VEGFR-2 axis is a critical driver of tumor angiogenesis, supplying tumors with the necessary oxygen and nutrients for growth and metastasis.^[7] Consequently, inhibiting VEGFR-2 is a clinically validated and highly attractive strategy for anti-cancer therapy.^[1] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major focus of research and development.^[8]

Discovery and Design Rationale

The discovery of pyrazolopyrimidine urea derivatives as VEGFR-2 inhibitors is rooted in structure-based drug design and optimization of known kinase inhibitor scaffolds. The general structure consists of three key pharmacophoric elements:

- A Hinge-Binding Scaffold: The 1H-pyrazolo[3,4-d]pyrimidine core acts as the hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature in ATP-competitive inhibitors.
- A Urea Linker: The diaryl urea moiety is crucial for establishing a network of hydrogen bonds and hydrophobic interactions within the active site. It often interacts with key residues such as Cys919 and Asp1046 (in the DFG motif).
- A Terminal Aromatic Ring: This part of the molecule extends into a hydrophobic pocket, and substitutions on this ring can be modified to enhance potency and selectivity.

The design rationale is to create a molecule that effectively mimics the binding of ATP in the kinase domain, thereby preventing receptor phosphorylation and blocking downstream signaling. Molecular docking studies consistently show these compounds binding effectively to the ATP-binding site of VEGFR-2, confirming their mechanism of action.^[4]

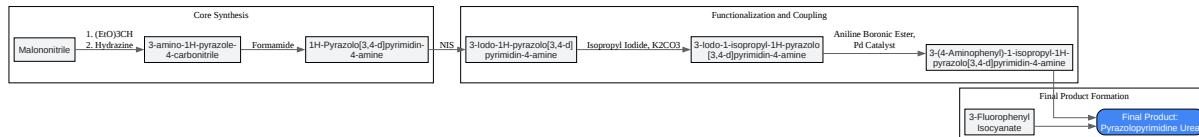
Synthesis of a Representative Inhibitor

The synthesis of pyrazolopyrimidine-based urea inhibitors generally follows a convergent strategy. Below is a representative, multi-step protocol for the synthesis of N-(4-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-N'-(3-fluorophenyl)urea, a model compound of this class.

Experimental Protocol: Synthesis

- Step 1: Synthesis of 3-amino-1H-pyrazole-4-carbonitrile.
 - Malononitrile is reacted with triethyl orthoformate in acetic anhydride.
 - The resulting intermediate is then treated with hydrazine hydrate in ethanol to yield the pyrazole core.
- Step 2: Formation of the Pyrazolo[3,4-d]pyrimidine Scaffold.

- The pyrazole-4-carbonitrile is cyclized by heating with formamide to form the pyrimidine ring, yielding 1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Step 3: Iodination of the Pyrazolopyrimidine Core.
 - The scaffold is iodinated at the 3-position using N-iodosuccinimide (NIS) in a suitable solvent like DMF.
- Step 4: Alkylation.
 - The N1 position of the pyrazole ring is alkylated using isopropyl iodide in the presence of a base such as potassium carbonate to yield 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Step 5: Suzuki Coupling.
 - The iodinated intermediate is coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (aniline boronic ester) using a palladium catalyst (e.g., $Pd(PPh_3)_4$) and a base (e.g., Na_2CO_3) in a solvent mixture like dioxane/water. This step introduces the aniline group, yielding 3-(4-aminophenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Step 6: Urea Formation.
 - The resulting aniline derivative is reacted with 3-fluorophenyl isocyanate in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The isocyanate can be generated in situ or used directly. This final step forms the urea linkage, yielding the target compound.
 - The final product is then purified by column chromatography or recrystallization.

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Caption: Synthetic workflow for a representative pyrazolopyrimidine urea VEGFR-2 inhibitor.

Biological Activity and Quantitative Data

This class of compounds exhibits potent inhibitory activity against VEGFR-2 kinase and demonstrates significant anti-proliferative effects in endothelial and cancer cell lines.

Compound ID	VEGFR-2 IC ₅₀ (nM)	Cell Line	Anti-proliferative GI ₅₀ (μM)	Reference
Analog 5c	45.3	NCI-60 Panel	0.55 - 3.80	[4]
Analog 5e	39.4	NCI-60 Panel	0.61 - 2.17	[4]
Analog 21b	33.4	HUVEC	>10 (82% inhibition)	[6]
Analog 21e	21.0	HUVEC	>10 (low inhibition)	[6]

Table 1:

Biological activity of representative pyrazolopyrimidine and related urea-based VEGFR-2 inhibitors. IC₅₀ represents the half-maximal inhibitory concentration. GI₅₀ represents the half-maximal growth inhibition.

Key Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Methodology:

- Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a poly-Glu,Tyr peptide), ATP, and a kinase assay buffer.
- Procedure:
 - The inhibitor (dissolved in DMSO) is pre-incubated with the VEGFR-2 enzyme in a 96-well plate to allow for binding.
 - The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
 - The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using an ATP-quantification method (e.g., Kinase-Glo™), where the remaining ATP is measured via a luciferase reaction. A lower light signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
- Data Analysis: The luminescence signal is plotted against the inhibitor concentration to determine the IC₅₀ value.

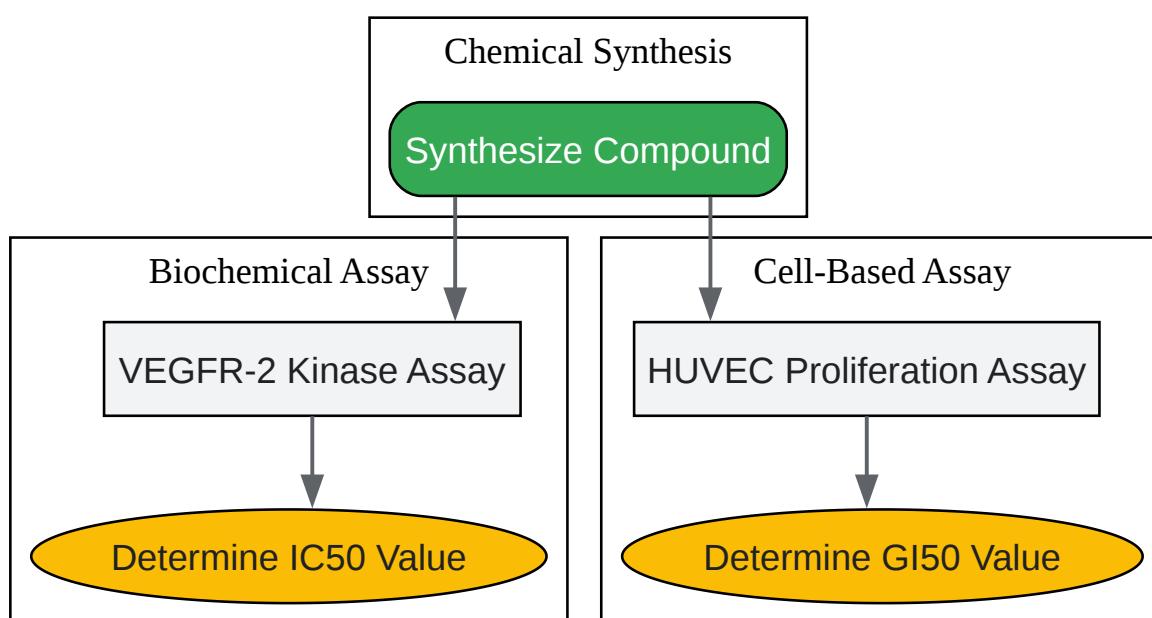
Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.

Methodology:

- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate and allowed to adhere overnight.
- Treatment: Cells are treated with serial dilutions of the inhibitor compound and incubated for a period of 48-72 hours.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent).
- Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition compared to untreated controls, and a dose-response curve is generated to determine the GI_{50} value.

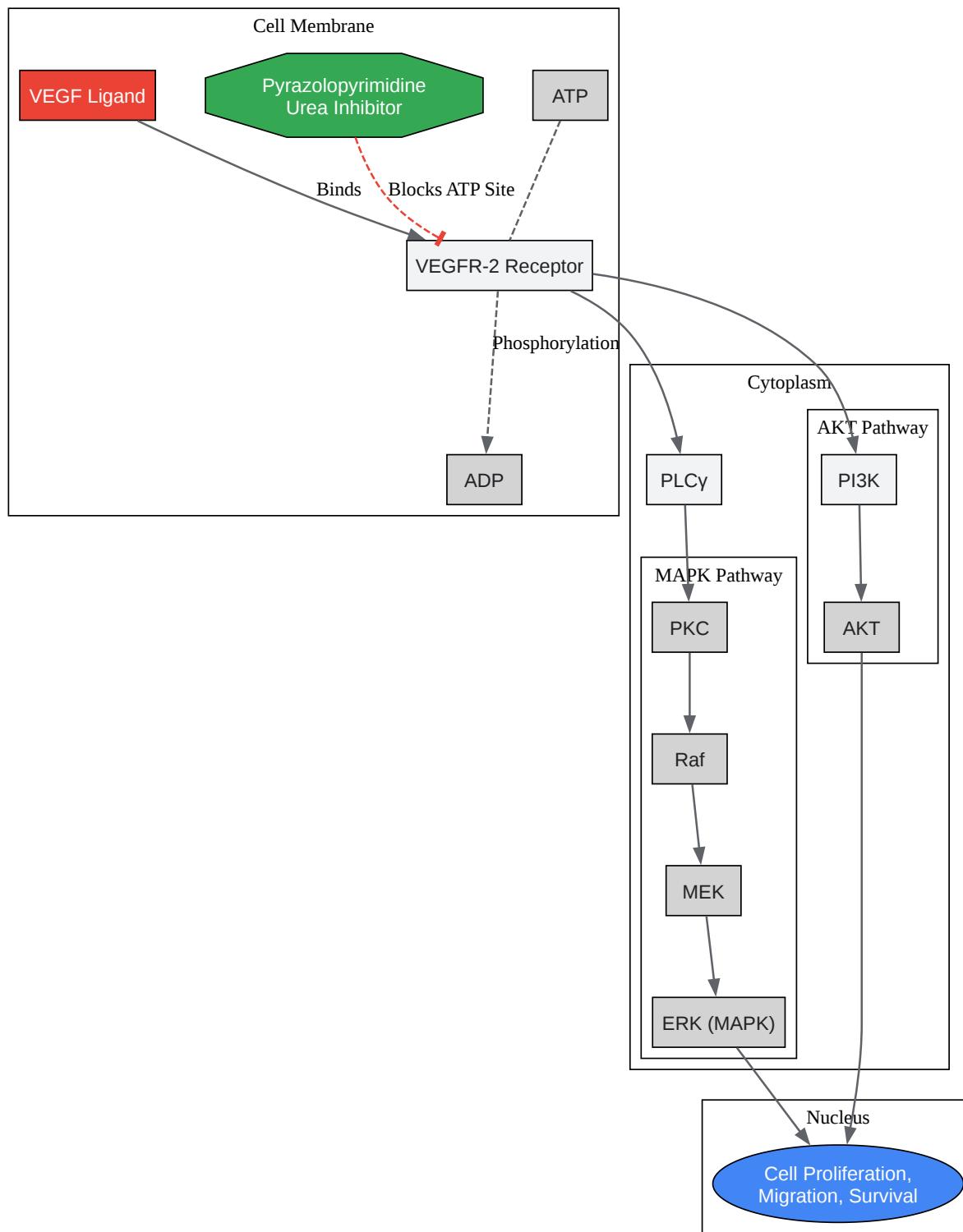


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Caption: Overall experimental workflow from synthesis to biological evaluation.

VEGFR-2 Signaling Pathway and Inhibition

Upon binding of VEGF, VEGFR-2 dimerizes and becomes autophosphorylated, creating docking sites for various signaling proteins. This activates multiple downstream pathways essential for angiogenesis. Pyrazolopyrimidine ureas act by competitively binding to the ATP pocket of the kinase domain, preventing this initial autophosphorylation step and thereby blocking all subsequent downstream signals.

[Click to download full resolution via product page](#)**Caption:** VEGFR-2 signaling pathway and the mechanism of inhibition.

Conclusion

The pyrazolopyrimidine urea scaffold represents a highly successful class of VEGFR-2 inhibitors developed through rational, structure-based design. These compounds demonstrate potent enzymatic inhibition and cellular anti-proliferative activity by effectively blocking the ATP-binding site of the VEGFR-2 kinase. The synthetic routes are well-established, allowing for extensive structure-activity relationship studies to optimize potency and pharmacokinetic properties. This technical guide outlines the fundamental discovery, synthesis, and evaluation workflow for this important class of anti-angiogenic agents, providing a valuable resource for researchers in oncology and drug discovery.

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